molecular formula C20H18ClN3O3S B6566803 N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 921792-45-2

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B6566803
CAS No.: 921792-45-2
M. Wt: 415.9 g/mol
InChI Key: IHIDQXVGNIQCCA-UHFFFAOYSA-N
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Description

N-(4-{[(5-Chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based small molecule characterized by a central 1,3-thiazol-2-yl scaffold. The compound features a 4-methoxybenzamide moiety at the 2-position of the thiazole ring and a carbamoyl-methyl group at the 4-position, which is further substituted with a 5-chloro-2-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems.

Properties

IUPAC Name

N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-12-3-6-14(21)9-17(12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-7-16(27-2)8-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDQXVGNIQCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The activation of the RyR by this compound affects the calcium signaling pathway. The continuous release of calcium ions into the cytoplasm can lead to an increase in intracellular calcium concentration, which can then activate various calcium-dependent enzymes and proteins. These can include kinases and phosphatases that regulate various cellular processes, such as cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole and benzamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

F186-0413 (N-(4-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide) Structural Difference: The 5-chloro-2-methylphenyl group in the target compound is replaced with a 2,6-dimethylphenyl group. The dimethyl substitution may enhance steric hindrance, affecting binding interactions . Molecular Formula: C₂₁H₂₁N₃O₃S (vs. C₂₀H₁₈ClN₃O₃S for the target compound).

5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () Structural Difference: A nitro group replaces the methoxy group on the benzamide ring. The 4-methoxy-3-methylphenyl substituent on the thiazole may improve solubility compared to the carbamoyl-methyl group in the target .

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide () Structural Difference: A benzothiazole core replaces the thiazole ring, with a chlorine at the 5-position. The chlorine position may influence binding specificity .

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : The target compound’s 5-chloro-2-methylphenyl group increases logP compared to F186-0413, suggesting enhanced blood-brain barrier penetration but possible hepatotoxicity risks .
  • Solubility : The 4-methoxybenzamide group in the target compound may improve aqueous solubility over nitro-substituted analogs () due to reduced crystallinity.
  • Metabolic Stability : Chlorine and methyl groups in the target compound may slow oxidative metabolism by cytochrome P450 enzymes compared to dimethyl-substituted analogs .

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